4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine
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Overview
Description
4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further connected to a pyridine ring and a naphthalene moiety through an oxy-methyl linkage .
Preparation Methods
The synthesis of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and toluene. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition leads to the disruption of normal cellular processes, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
The uniqueness of this compound lies in its specific structural features, such as the naphthalene moiety and the oxy-methyl linkage, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C19H13N5OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(naphthalen-1-yloxymethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-15-13(4-1)5-3-7-16(15)25-12-17-23-24-18(21-22-19(24)26-17)14-8-10-20-11-9-14/h1-11H,12H2 |
InChI Key |
BHANMUGQULMMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Origin of Product |
United States |
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